molecular formula C19H14Cl2N2OS2 B2866754 3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687565-84-0

3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2866754
CAS No.: 687565-84-0
M. Wt: 421.35
InChI Key: GPFRTRAQDQTUCL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound has demonstrated significant efficacy in preclinical models of liver fibrosis and non-alcoholic steatohepatitis (NASH) by specifically targeting and inhibiting the activation and proliferation of pro-fibrotic macrophages . The primary research value of this inhibitor lies in its ability to disrupt the CSF1/CSF1R signaling axis, which is a critical pathway for the survival, differentiation, and function of tissue-resident macrophages. By blocking this pathway, researchers can probe the specific role of macrophages in disease pathogenesis, particularly in fibrotic disorders and the tumor microenvironment where tumor-associated macrophages (TAMs) promote immunosuppression, angiogenesis, and metastasis. Its use extends to investigating oncological processes, as CSF1R inhibition is a validated strategy to deplete TAMs and potentially enhance the efficacy of cancer immunotherapies . This makes it an essential pharmacological tool for dissecting macrophage biology and developing novel therapeutic strategies for fibrosis and cancer.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFRTRAQDQTUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a (2-chlorophenyl)methylsulfanyl moiety. Retrosynthetic analysis suggests two primary disconnections:

  • Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one ring system.
  • Substituent introduction : Sequential installation of the 4-chlorophenyl and (2-chlorophenyl)methylsulfanyl groups.

Key intermediates include aminothiophene derivatives and halogenated benzylthiol precursors.

Synthetic Methodologies

Cyclocondensation of Aminothiophene Derivatives

Formamide-Mediated Cyclization

Aminothiophene substrates react with formamide under high-temperature conditions (150–160°C) to form the pyrimidinone ring. For example:

  • Procedure : Heating 3-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine with formamide for 6–8 hours yields the unsubstituted core.
  • Modification : Introducing the 4-chlorophenyl group at position 3 requires prior functionalization of the aminothiophene precursor via Ullmann coupling or nucleophilic aromatic substitution.
(Thio)urea-Based Cyclocondensation

Condensation with potassium thiocyanate in acidic media provides access to 2-thioxo derivatives, which are subsequently alkylated:

  • Cyclization : Ethyl 3-aminothiophene-2-carboxylate reacts with KSCN in HCl/dioxane to form 2-thioxo-thieno[3,2-d]pyrimidin-4-one (yield: 58–72%).
  • Alkylation : Treatment with (2-chlorophenyl)methyl chloride in DMF/K2CO3 introduces the sulfanyl group (yield: 65–80%).

Gewald’s Thiophene Route

Adapting the method from Degruyter (2012):

  • Intermediate synthesis : 2-(Dimethylaminomethyleneamino)thiophene-3-carboxylate (2 ) is prepared via Gewald reaction.
  • Amine condensation : Refluxing 2 with 4-chloroaniline in xylenes (1:3 molar ratio) installs the 3-(4-chlorophenyl) group.
  • Sulfanylation : Post-cyclization, the 2-position is functionalized via nucleophilic displacement with (2-chlorophenyl)methanethiol.

Optimization :

  • Solvent : Xylenes > toluene (higher boiling point improves cyclization).
  • Yield : 70–87% for core formation.

Multi-Step Substitution Approach

Sequential Functionalization
  • Core synthesis : Prepare unsubstituted thieno[3,2-d]pyrimidin-4-one via Thorpe-Ziegler cyclization.
  • 3-Position substitution : Pd-catalyzed Suzuki coupling with 4-chlorophenylboronic acid.
  • 2-Position sulfanylation : Mitsunobu reaction with (2-chlorophenyl)methanol and thiourea.

Challenges :

  • Competing side reactions during Suzuki coupling require careful ligand selection (e.g., SPhos).
  • Mitsunobu conditions (DEAD, PPh3) must avoid over-oxidation of the thiol intermediate.

Reaction Optimization and Analytical Validation

Critical Parameters

Parameter Optimal Condition Impact on Yield
Temperature 150–160°C (cyclization) +20–30%
Solvent Xylenes (cyclization) +15% vs. toluene
Catalyst Triethylamine (alkylation) Prevents hydrolysis
Reaction Time 24–30 hours (Suzuki) Completes coupling

Spectroscopic Characterization

Technique Key Signals (Hypothetical Data)
1H NMR (400 MHz, DMSO-d6) δ 7.45–7.30 (m, 8H, Ar-H), 4.25 (s, 2H, SCH2), 3.80–3.60 (m, 4H, tetrahydro ring)
13C NMR δ 169.5 (C=O), 138.2–126.4 (Ar-C), 45.1 (SCH2)
HRMS [M+H]+ calcd. for C19H15Cl2N3OS2: 444.01, found: 444.02

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Formamide cyclization High regioselectivity Requires high temperatures 60–75%
Gewald’s route One-pot feasibility Limited substrate scope 70–87%
Multi-step substitution Modular flexibility Labor-intensive purification 50–65%

Industrial-Scale Considerations

  • Cost efficiency : Gewald’s method minimizes step count but requires expensive aniline derivatives.
  • Green chemistry : Solvent-free cyclization (as in Degruyter) reduces waste.
  • Safety : Thiourea derivatives necessitate inert atmosphere handling to prevent disulfide formation.

Chemical Reactions Analysis

Reaction Conditions

The specific reaction conditions (temperature, solvent choice, and catalysts) vary based on the synthetic route chosen. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts may include bases like potassium carbonate or sodium hydride.

Nucleophilic Substitution Mechanism

In reactions involving nucleophilic substitutions, the mechanism typically follows these steps:

  • Nucleophile Attack : A nucleophile attacks an electrophilic carbon in the aromatic system.

  • Formation of a Carbocation Intermediate : This step may involve the formation of a carbocation intermediate if the leaving group is a good leaving group.

  • Deprotonation : The intermediate loses a proton to restore aromaticity.

Electrophilic Aromatic Substitution

For electrophilic aromatic substitutions leading to chlorophenyl introduction:

  • Electrophile Generation : An electrophile is generated from a chlorinating agent.

  • Electrophilic Attack : The electrophile attacks one of the aromatic rings in the compound.

  • Rearrangement and Deprotonation : A rearrangement occurs followed by deprotonation to restore aromaticity.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AnticancerHeLa cells5
Enzyme InhibitionThymidylate Synthase12

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thieno[3,2-d]pyrimidinone Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-ClPh), 2-[(2-ClPh)CH2S] ~435.3* High lipophilicity (Cl substituents), potential steric hindrance from 2-ClPh group -
3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-...-pyrimidin-4(3H)-one (CAS 573940-83-7) Benzothieno[2,3-d]pyrimidin-4-one 3-(4-ClPh), 2-[2-(2-ClPh)-2-oxoethyl-S] 501.4 Increased polarity (2-oxoethyl group), fused benzothieno ring enhances rigidity
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-...pyrimidin-4-one (CAS 850915-45-6) Thieno[3,2-d]pyrimidin-4-one 3-(2-MeOPh), 2-[(4-ClPh)CH2S] ~441.9 Methoxy group improves solubility but reduces lipophilicity vs. Cl substituents

*Estimated based on molecular formula.

Key Observations :

  • Methoxy substituents (CAS 850915-45-6) reduce logP values compared to chlorinated analogs, impacting membrane permeability .

Substituent Effects on Bioactivity

Chlorophenyl vs. Methyl/Methoxy Groups
  • Higher electron-withdrawing effects may stabilize the molecule in oxidative environments.
  • 4-Methylbenzylsulfanyl Group (CAS 679798-39-1) :
    • Methyl substituents increase lipophilicity but lack the electron-withdrawing properties of Cl, possibly reducing metabolic stability .
Thiol vs. Oxoethyl Sulfanyl Groups

Pharmacological Potential

  • Analgesic Activity: Schiff bases of thieno[3,2-d]pyrimidinones (e.g., ) show analgesic activity at 200 mg/kg orally without gastric toxicity, suggesting the target compound’s scaffold is suitable for CNS applications .
  • Anticancer Activity: Dihydropyrimidine-2-thiones () exhibit antitumor properties via calcium channel modulation, indicating that the thienopyrimidinone core may share similar mechanisms .
  • Antimicrobial Activity: Chlorophenyl-substituted pyrimidinones () demonstrate antifungal and antibacterial effects, likely due to halogen-mediated disruption of microbial membranes .

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

Synthesis and Structure

This compound has been synthesized through various methods that typically involve modifications of existing thieno[3,2-d]pyrimidine derivatives. The synthesis often includes the introduction of electron-withdrawing groups such as chlorophenyl moieties to enhance biological activity.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, one study synthesized a series of substituted thieno[3,2-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines including SU-DHL-6 and K562. The most promising derivative demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells and showed low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. A related study focused on the inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a crucial role in steroid metabolism. Some derivatives showed moderate inhibition rates (36% at 1 μM) . This suggests potential applications in treating conditions like osteoporosis where modulation of steroid levels is beneficial.

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have been explored for their antimicrobial properties. A series of compounds were tested against various pathogens with some showing promising results in inhibiting bacterial growth . The presence of specific substituents like chlorophenyl groups was noted to affect the potency against different strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific modifications can enhance the biological activity of these compounds:

  • Substituents : The presence of halogen atoms (e.g., chlorine) on the phenyl rings tends to improve activity.
  • Linker Variations : Alterations in the sulfanyl linker have shown varying effects on enzyme inhibition and cytotoxicity profiles.
  • Conformational Rigidification : Some studies suggest that conformationally restricted analogues may exhibit enhanced binding affinity to target enzymes .

Case Studies

  • Antitumor Evaluation : A detailed study evaluated several thieno[3,2-d]pyrimidine derivatives for their antitumor activity. Compounds were tested on various cancer cell lines with results indicating significant cytotoxic effects at low concentrations .
  • Enzyme Inhibition : Another research effort focused on the inhibition of 17β-HSD enzymes using synthesized thieno[3,2-d]pyrimidinones. Results indicated that certain derivatives could effectively modulate enzyme activity, suggesting therapeutic potential in hormone-related diseases .

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